BI-811283 -

BI-811283

Catalog Number: EVT-1535759
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BI 811283 is a small molecule inhibitor of the serine/threonine protein kinase Aurora kinase with potential antineoplastic activity. Aurora kinase inhibitor BI 811283 binds to and inhibits Aurora kinases, resulting in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, and inhibition of cell proliferation.
Source and Classification

The compound was developed by Boehringer Ingelheim and is primarily classified under kinase inhibitors, particularly targeting the Aurora B kinase. This classification indicates its potential use in oncology, particularly for treating various solid tumors that exhibit aberrant Aurora B activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of BI-811283 involves several steps typical for producing diaminopyrimidine derivatives. The detailed synthetic route includes the formation of the core structure through condensation reactions, followed by various functional group modifications to enhance its potency and selectivity towards Aurora B kinase. Specific techniques employed may include high-performance liquid chromatography (HPLC) for purification and mass spectrometry for structural confirmation .

During preclinical studies, pharmacokinetic properties were assessed using validated methods such as HPLC-tandem mass spectrometry (MS/MS), which allowed for the determination of drug concentration in biological samples .

Molecular Structure Analysis

Structure and Data

The molecular formula of BI-811283 is C18H20N6OC_{18}H_{20}N_{6}O, with a molecular weight of approximately 344.4 g/mol. The compound features a complex structure that includes a diaminopyrimidine moiety, which is crucial for its interaction with the ATP-binding pocket of Aurora B kinase. The spatial arrangement allows for effective binding and inhibition of the enzyme's activity .

Key structural characteristics:

  • Functional Groups: Amino groups that facilitate hydrogen bonding with the kinase.
  • Binding Interactions: The compound forms critical interactions within the ATP-binding pocket, including hydrogen bonds and hydrophobic interactions that stabilize its binding .
Chemical Reactions Analysis

Reactions and Technical Details

BI-811283 primarily acts through competitive inhibition of Aurora B kinase by binding to its ATP-binding site. This action prevents the phosphorylation of target substrates necessary for mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells. The specific reactions involved include:

  • Competitive Inhibition: Displacement of ATP from its binding site.
  • Substrate Interaction Disruption: Inhibition of downstream signaling pathways related to cell division.

In vitro studies have demonstrated that treatment with BI-811283 results in decreased phosphorylation levels of histone H3, an indicator of Aurora B activity .

Mechanism of Action

Process and Data

The mechanism by which BI-811283 exerts its effects involves:

  1. Binding to Aurora B Kinase: The compound competes with ATP for binding at the active site.
  2. Inhibition of Phosphorylation: This leads to reduced phosphorylation of key mitotic substrates, disrupting normal mitotic processes.
  3. Induction of Apoptosis: Consequently, cells may undergo programmed cell death due to improper chromosome segregation.

Preclinical studies have shown that increasing concentrations of BI-811283 correlate with decreased levels of phosphorylated histone H3, confirming its target engagement and biological activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BI-811283 exhibits several important physical and chemical properties:

  • Solubility: Soluble in organic solvents; limited aqueous solubility may affect bioavailability.
  • Stability: Stability under physiological conditions is critical for therapeutic efficacy.
  • Melting Point: Specific melting point data may vary based on formulation but is essential for characterizing solid-state properties.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography provide insights into its structural integrity and confirm the presence of functional groups necessary for activity .

Applications

Scientific Uses

BI-811283 has been primarily investigated for its potential applications in cancer therapy:

  • Oncology Trials: Clinical trials have assessed its efficacy in treating advanced solid tumors, focusing on safety profiles, maximum tolerated doses, and pharmacodynamics.
  • Targeted Therapy: As an Aurora B inhibitor, it represents a targeted approach to disrupt cancer cell proliferation, particularly in tumors with overexpressed Aurora B kinase.

Ongoing research continues to explore combination therapies involving BI-811283 with other chemotherapeutic agents to enhance treatment efficacy against resistant cancer types .

Properties

Product Name

BI-811283

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

BI811283; BI-811283; BI 811283.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.